N-[1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide
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Description
N-[1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide is a useful research compound. Its molecular formula is C29H28N4O4 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.21105539 g/mol and the complexity rating of the compound is 907. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide is a complex organic compound that has attracted attention due to its potential biological activities. This article presents an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₈N₄O₃
This structure features a pyrazole moiety, which is known for its diverse pharmacological properties.
Biological Activities
Research indicates that compounds containing pyrazole structures exhibit a variety of biological activities. Here are some key areas of activity associated with this compound:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines, including lung (A549), colon (HCT116), and liver (SMMC-7721) cancer cells. The mechanism often involves the induction of apoptosis through the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .
2. Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. These compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .
3. Antimicrobial Activity
Pyrazole derivatives have also been reported to possess antimicrobial properties against various bacterial and fungal strains. The presence of specific functional groups within the structure enhances their efficacy against pathogens .
The biological activities of this compound can be attributed to several mechanisms:
Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cancer cell proliferation and survival.
Modulation of Inflammatory Pathways : By inhibiting NF-kB signaling and other inflammatory pathways, these compounds can reduce inflammation effectively.
Case Studies and Research Findings
A selection of relevant studies provides insight into the biological activity of similar compounds:
Properties
IUPAC Name |
N-[(Z)-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4/c1-19-10-14-22(15-11-19)27(34)30-25(18-21-12-16-24(37-4)17-13-21)28(35)31-26-20(2)32(3)33(29(26)36)23-8-6-5-7-9-23/h5-18H,1-4H3,(H,30,34)(H,31,35)/b25-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGXUWXGFDIWRM-BWAHOGKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.